molecular formula C8H5ClN2O2 B8053992 2-chloro-6-hydroxy-1H-quinazolin-4-one

2-chloro-6-hydroxy-1H-quinazolin-4-one

Cat. No.: B8053992
M. Wt: 196.59 g/mol
InChI Key: VFLRMJSHSQGSFS-UHFFFAOYSA-N
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Description

2-chloro-6-hydroxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 2-chloro-6-hydroxy-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with chloroform and potassium hydroxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-6-hydroxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-6-hydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

2-chloro-6-hydroxy-1H-quinazolin-4-one is unique compared to other quinazolinone derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:

These compounds share a common quinazolinone scaffold but differ in their substituents, leading to variations in their pharmacological profiles.

Properties

IUPAC Name

2-chloro-6-hydroxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-10-6-2-1-4(12)3-5(6)7(13)11-8/h1-3,12H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLRMJSHSQGSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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